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molecular formula C12H16N2O6S B1208712 2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid

2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid

Cat. No. B1208712
M. Wt: 316.33 g/mol
InChI Key: SXISMOAILJWTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05210076

Procedure details

The other pathway from dopaquinone to melanin involves the addition of cysteine to dopaquinone to produce 5-S-cysteinyldopa, followed by the oxidation of 5-S-cysteinyldopa to 5-S-cysteinyldopaquinone. A ring closure of the 5-S-cysteinyldopaquinone then yields 7-alanyl-5-hydroxy-3-carboxy-2H-1,4-benzothiazine which is subsequently decarboxylated to yield 7-alanyl-5-hydroxy-2H-1,4-benzothiazine. At this point, the 7-alanyl-5-hydroxy-2H-1,4-benzothiazine is converted to melanin and pheomelanin. Tyrosinase does not play any additional role in this melanin production pathway.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:8]([CH2:9][C@H:10]([NH2:14])[C:11]([OH:13])=[O:12])=[CH:7][C:5](=[O:6])[C:3](=[O:4])[CH:2]=1.[NH2:15][C@H:16]([C:19]([OH:21])=[O:20])[CH2:17][SH:18]>>[CH:7]1[C:5]([OH:6])=[C:3]([OH:4])[C:2]([S:18][CH2:17][CH:16]([NH2:15])[C:19]([OH:21])=[O:20])=[CH:1][C:8]=1[CH2:9][CH:10]([NH2:14])[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=O)C(=O)C=C1C[C@@H](C(=O)O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CS)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=O)C(=O)C=C1C[C@@H](C(=O)O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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